Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate is a chemical compound with the molecular formula C9H8LiN3O2 and a molecular weight of 197.12 g/mol. This compound is categorized under pyrrolo[2,3-d]pyrimidine derivatives, which are known for their biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The compound has garnered attention for its role as a selective inhibitor of Janus Kinase 1 (JAK1), a key player in various signaling pathways involved in immune responses and cell proliferation .
The synthesis of Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate typically involves the reaction of 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid with lithium hydroxide in an appropriate solvent. This reaction leads to the formation of the acetate salt through the neutralization of the carboxylic acid with lithium hydroxide, resulting in a lithium salt that retains the pyrrolo structure .
The synthesis process can be optimized by controlling the reaction conditions, including temperature, solvent choice, and concentration. For instance, using polar aprotic solvents can enhance solubility and reaction rates. The purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity levels necessary for biological testing .
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate features a pyrrolo[2,3-d]pyrimidine core structure with an acetate group attached at the nitrogen position. The InChI key for this compound is NNTYWEOLXVMJCN-UHFFFAOYSA-M, and its structural formula can be represented as follows:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, NMR can provide insights into the hydrogen environments within the molecule, while MS can confirm its molecular weight and structural integrity .
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. Catalysts may also be employed to facilitate these transformations .
The primary mechanism of action for Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate involves its role as a selective inhibitor of JAK1. By inhibiting this kinase, the compound disrupts the JAK-STAT signaling pathway which is crucial for various cellular processes including immune response regulation.
Research indicates that this compound's inhibition of JAK1 results in downstream effects on gene expression and cellular proliferation. Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion—is vital for evaluating its therapeutic potential and bioavailability .
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate typically appears as a white to off-white solid. Its melting point and solubility characteristics are critical for practical applications in laboratory settings.
The compound is stable under standard laboratory conditions but may react with strong acids or bases. Its solubility profile indicates that it is soluble in polar solvents but less so in nonpolar solvents. Analytical data such as infrared spectroscopy (IR) can provide further insights into functional groups present within the structure .
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate has several significant applications in scientific research:
Lithium 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate serves as a pivotal intermediate for synthesizing kinase inhibitor pharmacophores through nucleophilic substitution. The lithium carboxylate group enhances solubility in polar aprotic solvents (e.g., dimethylformamide), facilitating reactions with electrophiles like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. As reported in RET inhibitor syntheses, ethyl 2-(4-aminophenyl)acetate undergoes nucleophilic displacement with chlorinated pyrrolopyrimidines under reflux conditions, yielding ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate intermediates with >80% efficiency [3]. This strategy capitalizes on the electron-deficient C4 position of pyrrolo[2,3-d]pyrimidine, where the acetate linker’s nucleophilicity is tuned via lithium ion coordination. Subsequent hydrolysis converts esters to carboxylic acids, enabling further derivatization. For halogenated derivatives, the C5/C6 positions are activated for nucleophilic aromatic substitution, as demonstrated in the synthesis of multi-kinase inhibitors using benzylamine nucleophiles [2].
Table 1: Nucleophilic Substitution Reactions for Acetate-Linked Pyrrolopyrimidines
Nucleophile | Electrophile | Conditions | Yield (%) | Application |
---|---|---|---|---|
Ethyl 2-(4-aminophenyl)acetate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Reflux, ethanol, 12 h | 85 | RET inhibitor intermediate |
Hydrazine hydrate | Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | Reflux, 80°C, 6 h | 92 | Hydrazide formation for conjugates |
Halogenated benzaldehydes | Pyrrolopyrimidine hydrazide | AcOH catalyst, ethanol, reflux | 70–85 | Multi-kinase inhibitor cores |
Carbodiimide-mediated coupling transforms lithium 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate into amide-linked bioactive conjugates. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylate forms an activated O-acylisourea intermediate that reacts with aryl amines to generate pharmacologically active compounds. For instance, coupling with substituted anilines yields RET inhibitors like compound 59 (IC₅₀ = 0.29 nanomolar against RET-wild type) [3]. The reaction proceeds in dichloromethane or dimethylformamide at ambient temperature, with yields of 60–75%. This method is particularly advantageous for conjugating acid-sensitive pyrrolopyrimidine scaffolds, as it avoids strong acids/bases. In folate receptor-targeted antifolates, EDC couples pyrrolopyrimidine acids with pteroate analogues, producing dual thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) inhibitors with nanomolar cellular potency [4]. The lithium counterion minimizes racemization during amide bond formation, preserving stereochemistry in chiral sidechains.
Suzuki-Miyaura reactions enable C–C bond formation at the C6 position of pyrrolo[2,3-d]pyrimidine scaffolds pre-functionalized with halogens. Iodinated intermediates (e.g., 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine) undergo palladium-catalyzed coupling with aryl boronic acids to install biaryl motifs critical for kinase binding. Key conditions include:
This approach diversifies the C6 position while preserving the C4-chloro leaving group for subsequent nucleophilic substitutions. For example, 6-aryl derivatives exhibit enhanced affinity for cyclin-dependent kinase 9 (CDK9), with IC₅₀ values ≤50 nanomolar in enzymatic assays [9]. The acetate linker in lithium precursors remains intact under these mild conditions, allowing orthogonal functionalization.
Substituent positioning on the pyrrolo[2,3-d]pyrimidine scaffold dictates RET kinase inhibition potency and mutant selectivity. Meta-substitutions on the pendant phenyl ring enhance occupancy of the hydrophobic back pocket, improving inhibition of gatekeeper mutants (e.g., RET V804M). Compound 59—featuring a meta-trifluoromethylphenyl group—achieves IC₅₀ values of 0.29 nanomolar (RET-wild type) and 0.84 nanomolar (RET V804M) [3]. In contrast, para-substituted analogues exhibit 3–10-fold reduced activity due to suboptimal vectoring into the ATP-binding cleft. Additionally, N-methylation of the pyrrole nitrogen abolishes activity by disrupting hinge-region hydrogen bonds with Glu 805 and Asp 836. Molecular docking confirms that 2-aminopyrimidine derivatives form bidentate hydrogen bonds with the RET hinge, while C6 aryl extensions occupy the selectivity pocket adjacent to Leu 881 and Val 804.
Table 2: Impact of Substituent Position on RET Kinase Inhibition
Compound | R Group Position | RET-wild type IC₅₀ (nM) | RET V804M IC₅₀ (nM) | Selectivity vs. JAK2 |
---|---|---|---|---|
59 | meta-CF₃ | 0.29 | 0.84 | >3,300-fold |
20 | para-tert-butyl | 76.9 | >1,000 | Not reported |
21 (N-methylated) | meta-CF₃ | >10,000 | >10,000 | Not applicable |
Halogen atoms (F, Cl, Br) at strategic positions fine-tune kinase inhibition profiles by modulating electron distribution and hydrophobic interactions. Bromine at the ortho position of benzylidene hydrazides enhances EGFR and Her2 inhibition (compound 5k: IC₅₀ = 40–204 nanomolar) by inducing a 0.38 ppm downfield shift in proton NMR, indicating altered electron density at the binding interface [2] [6]. Fluorine substituents improve metabolic stability and membrane permeability in multi-kinase inhibitors, as evidenced by sunitinib analogues inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) at sub-100 nanomolar concentrations. Chlorine at the C6 position of pyrrolopyrimidines augments CDK9 selectivity by forming halogen bonds with backbone carbonyls in the hinge region. Crucially, 2,4-dichloro derivatives enable sequential functionalization: the C4 chloro group is displaced by amines, while C2 chlorine participates in Suzuki coupling for library diversification [8].
Thieno[2,3-d]pyrimidine scaffolds serve as sulfur-bioisosteres for pyrrolo[2,3-d]pyrimidines but exhibit distinct kinase inhibition profiles due to altered electronic properties and steric bulk. In RET inhibitors, replacing the pyrrole nitrogen with sulfur reduces potency 12-fold (compound 26 IC₅₀ = 0.96 micromolar vs. compound 20 IC₅₀ = 0.076 micromolar) [3]. This attenuation stems from:
Conversely, thienopyrimidines show enhanced folate receptor (FR) selectivity in antifolate applications. Compound 6 (thieno analogue) exhibits 6-fold greater inhibition of KB tumor cells than its pyrrolo counterpart, attributed to improved FRα-mediated uptake [4]. Molecular modeling confirms that sulfur bioisosterism reorients the glutamate moiety, optimizing interactions with FRα residues Asn 102 and Trp 171.
Table 3: Bioisosteric Comparison in Kinase and Antifolate Applications
Scaffold | Target | Representative Compound | Potency (IC₅₀) | Selectivity |
---|---|---|---|---|
Pyrrolo[2,3-d]pyrimidine | RET kinase | 20 | 0.076 ± 0.006 micromolar | 15-fold over JAK2 |
Thieno[2,3-d]pyrimidine | RET kinase | 26 | 0.96 ± 0.04 micromolar | 3-fold over JAK2 |
Pyrrolo[2,3-d]pyrimidine | FRα (antifolate) | 2 | 213 ± 28 nanomolar | 100-fold over reduced folate carrier |
Thieno[2,3-d]pyrimidine | FRα (antifolate) | 6 | 35 ± 5 nanomolar | 300-fold over reduced folate carrier |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1